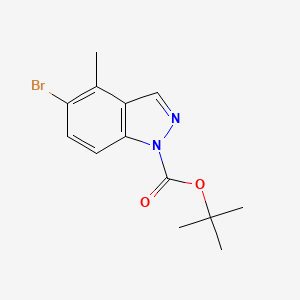

1-Boc-5-bromo-4-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

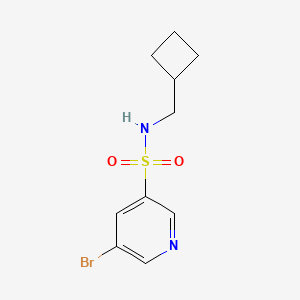

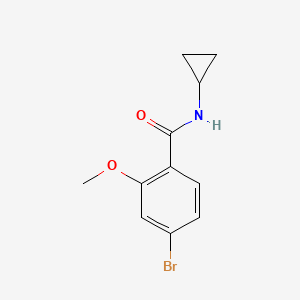

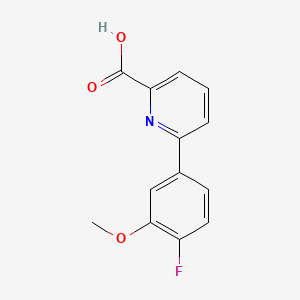

1-Boc-5-bromo-4-methyl-1H-indazole is a chemical compound with the molecular formula C13H15BrN2O2 . It is an indazole derivative, which is a class of nitrogen-containing heterocycles that are important building blocks for many bioactive natural products and commercially available drugs . This compound is known to have antibacterial properties, particularly against multidrug-resistant (MDR) pathogens .

Synthesis Analysis

Indazole derivatives, including this compound, can be synthesized through various methods. Some of the recent strategies include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a synergistic cobalt and copper catalytic system has been used to produce 1H-indazoles .Scientific Research Applications

Overview of Indazole Derivatives

Indazole derivatives, such as 1-Boc-5-bromo-4-methyl-1H-indazole, have garnered significant interest for their wide range of biological activities. These compounds, featuring a nitrogen-containing heterocyclic moiety composed of a pyrazole ring fused to a benzene ring, serve as the foundation for numerous therapeutic agents. Research spanning from 2013 to 2017 has revealed the potential of indazole scaffolds in developing novel treatments for cancer, inflammation, and neurodegenerative disorders, highlighting their pharmacological importance (Denya, Malan, & Joubert, 2018).

Chemical and Biological Significance

The chemical and biological landscapes of indoles and indazoles have been extensively studied, revealing their significance in medicinal chemistry. These derivatives display a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory effects. The versatility of indazole derivatives, rooted in their structural diversity, supports their role in drug discovery and development (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthetic Approaches for Functionalized Derivatives

Recent studies have focused on developing new synthetic strategies for constructing functionalized indazole derivatives, with transition-metal-catalyzed C–H activation/annulation sequences proving particularly effective. These methodologies facilitate the one-step synthesis of indazoles, expanding the toolbox for medicinal chemists and enhancing the structural complexity and functional flexibility of potential drug candidates (Shiri, Roosta, Dehaen, & Amani, 2022).

Potential Anti-tumor Agents

The search for new anti-tumor agents has identified indazole derivatives as promising candidates. Structural modifications based on the structure-activity relationships of active indazole compounds can lead to more potent anti-cancer drugs. Indazoles have demonstrated significant activity as inhibitors of various cancer-related enzymes and pathways, underscoring their potential in cancer therapy (Wan, He, Li, & Tang, 2019).

Safety and Hazards

The safety information for 1-Boc-5-bromo-4-methyl-1H-indazole indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Mechanism of Action

Target of Action

1-Boc-5-bromo-4-methyl-1H-indazole is a type of imidazole, a heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications Similar compounds have been shown to target the respiratory system .

Mode of Action

It’s known that imidazoles interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action, efficacy, and stability.

properties

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-48-0 |

Source

|

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)